

Physicochemical properties of *s*-Butyrylthiocholine iodide for experimental design

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Compound of Interest

Compound Name: *s*-Butyrylthiocholine iodide

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S-Butyrylthiocholine Iodide: A Technical Guide for Experimental Design

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physicochemical properties of **S-Butyrylthiocholine iodide**, a key reagent in cholinesterase research. This document outlines detailed experimental protocols for its use and includes visualizations to facilitate understanding of the underlying biochemical pathways and experimental workflows.

Core Physicochemical Properties

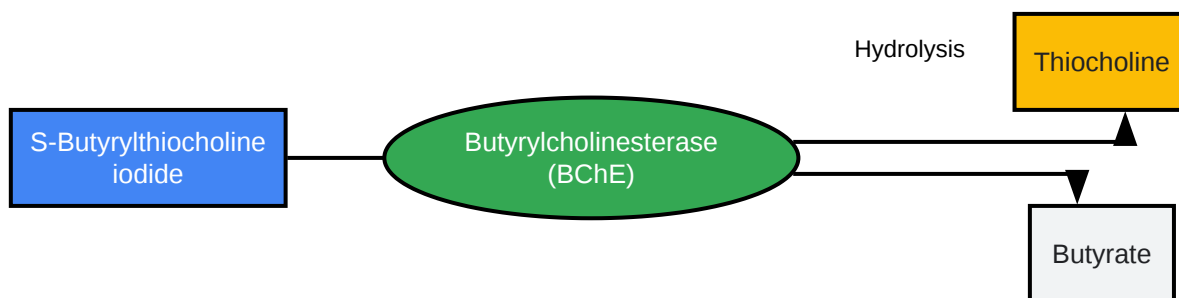
S-Butyrylthiocholine iodide is a widely used chromogenic substrate for the determination of cholinesterase activity, particularly butyrylcholinesterase (BChE).[1][2][3] Its reliability and specificity make it an invaluable tool in neuroscience research, drug development for conditions like Alzheimer's disease, and the study of enzyme kinetics.[4]

The following table summarizes the key physicochemical properties of **S-Butyrylthiocholine iodide**, compiled from various scientific suppliers and databases.

Property	Value	References
Molecular Formula	C ₉ H ₂₀ INOS	[3][5]
Molecular Weight	317.23 g/mol	[3][5]
CAS Number	1866-16-6	[3][5]
Appearance	White to yellowish crystalline solid/powder	[5]
Melting Point	171-176 °C	[5]
Solubility	Soluble in water (up to 125 mg/mL, may require sonication). Soluble in DMSO (up to 66.67 mg/mL).	[6]
Storage and Stability	Store at -20°C, protected from light. Stock solutions are stable for up to 1 month at -20°C and up to 6 months at -80°C. It is recommended to prepare fresh working solutions daily.	[6]

Enzymatic Reaction and Signaling Pathway

S-Butyrylthiocholine iodide serves as a substrate for BChE, which catalyzes its hydrolysis into thiocholine and butyrate.[2] The produced thiocholine is the key molecule for colorimetric detection in the widely used Ellman's assay.[1][2]



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BChE enzymatic hydrolysis of S-Butyrylthiocholine iodide.

Experimental Protocols: Butyrylcholinesterase (BChE) Activity Assay

The most common method for measuring BChE activity using **S-Butyrylthiocholine iodide** is the Ellman's assay.^{[1][2]} This colorimetric method relies on the reaction of the product of the enzymatic reaction, thiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.^{[1][7]}

Materials and Reagents

- **S-Butyrylthiocholine iodide** (BTC)
- 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
- Sodium phosphate buffer (0.1 M, pH 7.4)^[8]
- Biological sample (e.g., human plasma, tissue homogenate)
- 96-well microplate
- Microplate reader capable of measuring absorbance at 412 nm

Preparation of Reagents

- **Phosphate Buffer** (0.1 M, pH 7.4): Prepare a 0.1 M solution of sodium phosphate buffer and adjust the pH to 7.4.^[8]
- **DTNB Solution** (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of the phosphate buffer. Store protected from light.^[8] A common final concentration in the assay is 0.5 mM.^[7]
- **S-Butyrylthiocholine iodide** (BTC) **Solution** (100 mM): Dissolve 31.7 mg of **S-Butyrylthiocholine iodide** in 1 mL of deionized water. It is recommended to prepare this solution fresh daily.^[8] A typical final concentration in the assay is 5 mM.^[7]

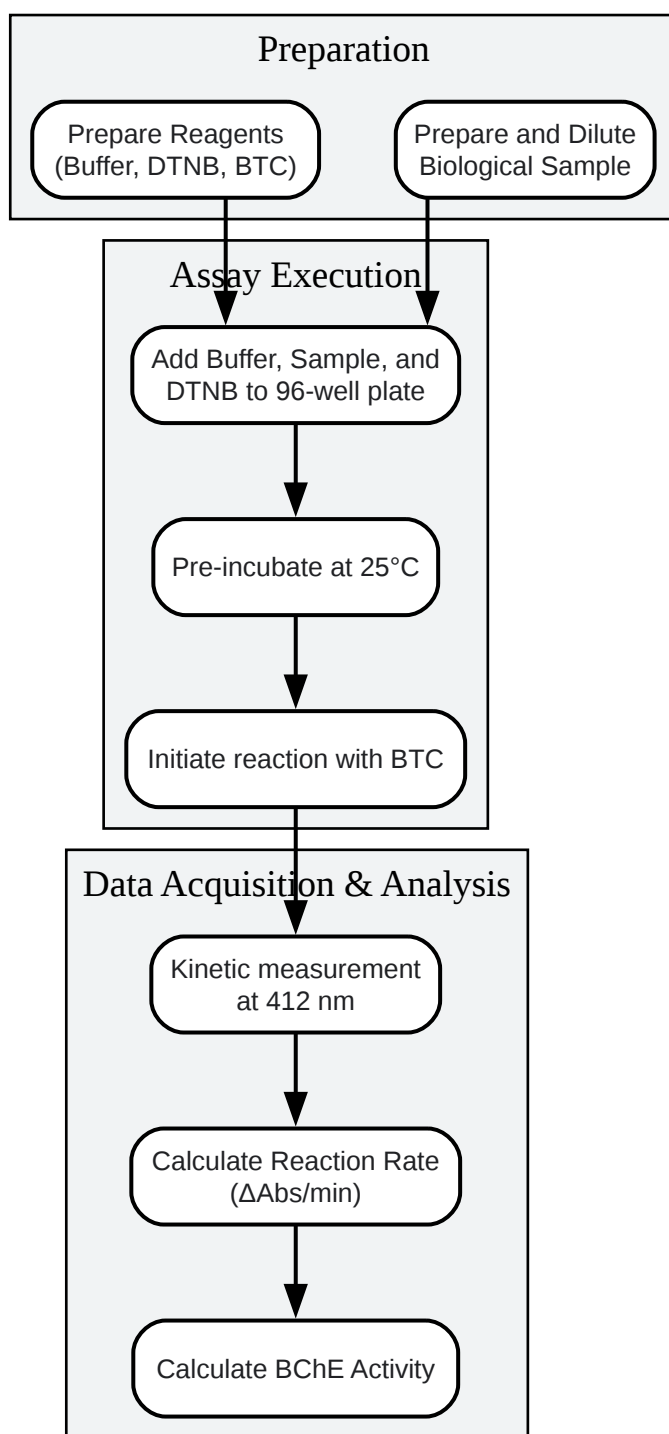
- **Sample Preparation:** Dilute the biological sample with the phosphate buffer to a concentration that provides a linear rate of absorbance change over time. For human serum, a 400-fold dilution has been shown to be effective.^[7]

Assay Procedure (96-well plate format)

- **Assay Setup:** In a 96-well plate, add the following reagents in the specified order. It is recommended to perform all measurements in triplicate.^[8]
 - 150 μ L of 0.1 M phosphate buffer (pH 7.4)
 - 25 μ L of the diluted biological sample
 - 50 μ L of 10 mM DTNB solution
- **Pre-incubation:** Pre-incubate the plate at 25°C for 10 minutes. This allows for the reaction of any free sulfhydryl groups in the sample with DTNB.^[7]
- **Reaction Initiation:** Start the enzymatic reaction by adding 20 μ L of the 100 mM BTC solution to all wells.^[8]
- **Kinetic Measurement:** Immediately place the microplate in a reader and measure the change in absorbance at 412 nm every minute for 10-15 minutes.^{[7][8]}
- **Data Analysis:** Calculate the rate of reaction (Δ Abs/min) from the linear portion of the absorbance versus time curve. The BChE activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of TNB ($14,150 \text{ M}^{-1}\text{cm}^{-1}$ at 412 nm).^[9]

Experimental Workflow

The following diagram illustrates the key steps in the colorimetric determination of BChE activity.



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Workflow for BChE activity determination using Ellman's assay.

Conclusion

S-Butyrylthiocholine iodide is an essential tool for researchers in various fields of life sciences. Its well-defined physicochemical properties and its utility in the robust and reliable Ellman's assay make it the substrate of choice for the specific determination of butyrylcholinesterase activity. Careful adherence to the detailed protocols outlined in this guide will enable the generation of high-quality, reproducible data critical for advancing our understanding of cholinergic systems and for the development of novel therapeutics.

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